1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4H-1,2,4-triazol-4-yl)piperidine-3-carboxamide
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4H-1,2,4-triazol-4-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at the 6-position. A piperidine ring is attached to the pyrimidine at the 4-position, and the carboxamide group at the piperidine’s 3-position is linked to a 1,2,4-triazole moiety.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(1,2,4-triazol-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N9O/c25-15(21-23-10-18-19-11-23)12-3-1-5-22(8-12)13-7-14(17-9-16-13)24-6-2-4-20-24/h2,4,6-7,9-12H,1,3,5,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEMSADEAZSWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4H-1,2,4-triazol-4-yl)piperidine-3-carboxamide is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, integrating findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of approximately 423.5 g/mol. Its structure features a pyrimidine core linked to a pyrazole and triazole moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O3S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Core : A condensation reaction between β-dicarbonyl compounds and guanidine derivatives.
- Substitution Reactions : Involving nucleophilic substitutions to introduce the pyrazole and triazole groups.
- Final Coupling : The final product is obtained through coupling reactions that link the piperidine and carboxamide functionalities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazole and pyrazole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, with IC50 values indicating effective concentration levels for cytotoxicity. For example, a related compound showed an IC50 value of 6.2 µM against colon carcinoma cells .
Antiviral Activity
The presence of nitrogen-containing heterocycles like triazoles and pyrazoles is often associated with antiviral activity. Compounds structurally similar to this one have been tested against viral pathogens, showing promising results in inhibiting viral replication .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling cascades that affect cell proliferation and survival.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antitumor Studies : A series of triazole derivatives were tested for their ability to inhibit cancer cell growth, revealing that modifications on the phenyl moiety could enhance antitumor effects .
- Antiviral Studies : Pyrazole-based compounds have shown efficacy against various viruses, with structural variations affecting their potency and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Core Heterocycle: Replacing pyrimidine with pyridazine (as in ) reduces molecular weight (~364 vs.
- Substituent at Position 6 : The target compound’s pyrazole group (vs. imidazole in BJ52846) may enhance metabolic stability due to reduced basicity, while imidazole could improve solubility via hydrogen bonding.
- Terminal Group : The 1,2,4-triazole in the target compound offers hydrogen-bonding versatility compared to BJ52910’s pyridinylmethyl group, which may enhance lipophilicity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 1,2,4-triazole terminal group may improve aqueous solubility compared to sulfamoylbenzyl () or thiadiazole (BJ52846) groups due to polar nitrogen atoms.
- Metabolic Stability : Pyrazole-containing compounds (e.g., BJ52910) generally exhibit lower CYP450 inhibition than imidazole derivatives (BJ52846), suggesting the target compound may have favorable pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
